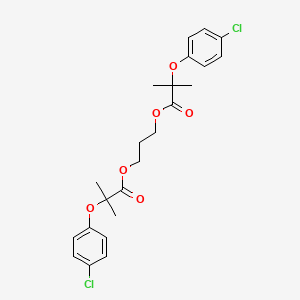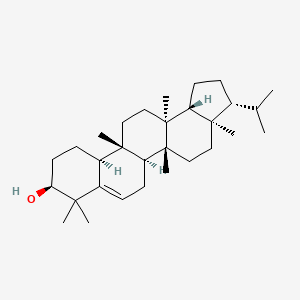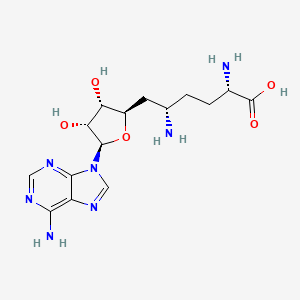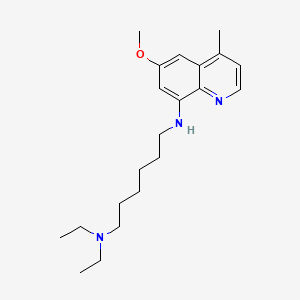
Simetride
説明
Simetride is an analgesic agent . It is used for pain relief, specifically for conditions such as low back pain, symptomatic neuralgia, headache, menstrual pain, pharyngalgia/earache due to inflammation, toothache, and postoperative pain . It is often combined with caffeine .
Molecular Structure Analysis
Simetride has a molecular weight of 498.62 and a formula of C28H38N2O6 . The structure includes a piperazine ring, which is likely key to its analgesic activity .Physical And Chemical Properties Analysis
Simetride has a molecular weight of 498.62 and a formula of C28H38N2O6 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the sources.科学的研究の応用
Geobiological Investigations
The application of secondary ion mass spectrometry (SIMS), which includes techniques like nanoSIMS, has significantly advanced the field of geobiology. SIMS facilitates microscale isotope and elemental analysis, enabling detailed investigation of microbial physiology within complex communities. This tool is crucial for understanding the specific role of microorganisms in biogeochemical cycles and allows for comparisons of potential biosignatures in both living and ancient microbial communities (Orphan & House, 2009).
Educational Simulations
Research on learning has shown that students construct a better understanding of scientific ideas when they actively engage with the content, a process facilitated by interactive computer simulations like PhET simulations. These simulations are effective educational tools in various scientific fields, including physics and chemistry, and have been shown to enhance student motivation and learning (Wieman, Adams, & Perkins, 2008).
Stable Isotope Mixing Models
Stable isotope mixing models (SIMMs) are increasingly used in ecological research to investigate animal foraging ecology. They provide a framework for estimating the diets of animals based on observed food sources and can be applied in fields like paleontology, archaeology, and pollution studies (Hopkins & Ferguson, 2012).
Chemical Kinetics Software
SimKinet is a software tool designed to solve systems of differential equations, useful in educational and research settings, particularly in chemistry and physics. It simplifies the understanding of non-analytic or complex-dynamics problems without the need for advanced knowledge in differential equations (Caravaca, Sánchez-Andrada, & Soto-Meca, 2019).
Probing Diffusion Kinetics
Secondary ion mass spectrometry (SIMS) is used for elemental and isotopic distributions in solids. It's particularly valuable in solid-state ionics for studying self-diffusion kinetics, enabling research over various length scales (Souza & Martin, 2009).
SIMS in Nanoscale Analysis
Secondary Ion Mass Spectrometry (SIMS) allows for nanoscale surface chemical analysis and imaging of nano-scaled objects in natural or artificial environments. It has applications in various fields, including geology, materials research, biology, and medical research (Senoner & Unger, 2012).
Biological and Biomedical Imaging
Advances in SIMS, particularly NanoSIMS, have improved the use of imaging mass spectrometry in biological and biomedical research. These developments include increased spatial resolution and sensitivity, allowing detailed analysis of biological samples at subcellular scales (Kilburn & Clode, 2014).
Bayesian Stable Isotope Mixing Models
The integration of stable isotope mixing models (SIMMs) into a Bayesian statistical framework has expanded their use in quantifying diets of organisms and other applications. This approach allows for more comprehensive analysis and understanding of food source contributions (Parnell et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-(2-methoxy-4-propylphenoxy)-1-[4-[2-(2-methoxy-4-propylphenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-5-7-21-9-11-23(25(17-21)33-3)35-19-27(31)29-13-15-30(16-14-29)28(32)20-36-24-12-10-22(8-6-2)18-26(24)34-4/h9-12,17-18H,5-8,13-16,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLVSPMDGCLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)CCC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057651 | |
| Record name | Simetride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simetride | |
CAS RN |
154-82-5 | |
| Record name | Simetride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simetride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simetride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIMETRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU6P2P8XLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)





![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)
![Methyl N-{(4s,5s)-5-[(L-Alanyl-L-Alanyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Valyl-L-Valinate](/img/structure/B1681688.png)


![2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol](/img/structure/B1681693.png)

